Naringenin-7-O-glucoside
Description
Contextualization within Flavonoid Research
Flavonoids represent a large and diverse class of plant secondary metabolites, with over 6,000 identified structures. frontiersin.org These compounds are integral to plant physiology, contributing to pigmentation, UV protection, and defense against pathogens. frontiersin.orgcas.cz Within this broad family, Naringenin-7-O-glucoside is classified as a flavanone (B1672756), a subclass characterized by a specific three-ring structure. jmb.or.krnih.gov
Flavonoids are a major focus of research due to their potential health benefits for humans, including antioxidant and anti-inflammatory activities. cas.cznih.govmdpi.com this compound is predominantly found in citrus fruits, such as grapefruit and oranges, as well as in tomatoes. chemrxiv.orgmdpi.com Research into this specific compound contributes to the broader understanding of how individual flavonoids, with their unique structural variations, exert their biological effects.
The biosynthesis of this compound in plants is a key area of investigation. It is formed from its aglycone, naringenin (B18129), through the enzymatic action of flavonoid 7-O-glucosyltransferase (7GlcT). oup.com This glucosylation step is a critical modification in the flavonoid biosynthetic pathway in many plants, particularly citrus species. oup.com
Significance of Glycosylated Flavonoids in Biological Systems
In plants, flavonoids predominantly exist in their glycosylated forms rather than as free aglycones. frontiersin.org Glycosylation, the attachment of sugar moieties, significantly impacts the physicochemical properties of flavonoids, such as their water solubility, stability, and localization within the plant cell. frontiersin.orgnih.gov This modification is crucial for the diverse functions that flavonoids perform in plants.
The nature of the sugar attached and its position on the flavonoid backbone can dramatically alter the biological activity of the compound. tandfonline.com For instance, O-glycosylation, as seen in this compound, can influence the bioavailability and metabolic fate of the flavonoid in humans. tandfonline.comphysiology.org While O-glycosylation can sometimes reduce certain in vitro biological activities compared to the aglycone, it can enhance others and may lead to improved stability and different pharmacokinetic profiles in vivo. tandfonline.com
The sugar moiety is a key determinant of where and how a flavonoid is absorbed in the human body. cambridge.org For example, flavonoid monoglucosides often have a higher bioavailability than their rutinoside counterparts. cambridge.org The enzymatic hydrolysis of the glycosidic bond in the intestine is a critical step for the absorption of the aglycone, which is then subject to further metabolic transformations. physiology.org The study of glycosylated flavonoids like this compound is therefore essential for understanding their journey through the body and their ultimate biological effects.
Overview of Research Trajectories for this compound
Research on this compound has followed several key trajectories, reflecting its diverse biological potential. A significant area of investigation has been its antioxidant and anti-inflammatory properties. biosynth.comnih.govscielo.br Studies have explored its ability to scavenge free radicals, reduce oxidative stress, and modulate inflammatory pathways. biosynth.comnih.govnih.gov
Another major research focus is its potential role in metabolic health. Investigations have examined its effects on glucose metabolism and its potential applications in the context of metabolic disorders. biosynth.com
The biotransformation and synthesis of this compound are also active areas of research. Scientists are exploring enzymatic and microbial methods to produce this compound and its derivatives, which can have improved properties such as increased water solubility. nih.govscielo.br For instance, glycosylation has been used as a strategy to enhance the production of naringenin in yeast by converting it to the more soluble this compound. nih.govacs.org
More recently, research has expanded to investigate the role of this compound in other complex diseases. For example, its potential as an anticancer agent, particularly against triple-negative breast cancer, is being explored. nih.gov Additionally, its potential therapeutic applications in the context of viral infections have been the subject of recent studies. chemrxiv.orgchemrxiv.org
The following table provides a summary of key research findings related to the biological activities of this compound:
| Research Area | Key Findings |
| Antioxidant Activity | Protects cardiomyocytes from doxorubicin-induced oxidative stress by stabilizing cell membranes and reducing reactive oxygen species (ROS) generation. nih.gov |
| Anti-inflammatory Effects | Demonstrates anti-inflammatory properties by targeting various levels of the NF-κB and MAPK signaling pathways. nih.gov |
| Metabolic Health | Research suggests potential benefits in metabolic regulation, though specific mechanisms are still under investigation. biosynth.com |
| Anticancer Potential | Shows dose-dependent cytotoxicity against triple-negative breast cancer cell lines and induces apoptosis. nih.gov |
| Antiviral Research | Identified as a potential inhibitor for treating lung inflammation induced by viral infections through targeting key immune-related proteins. chemrxiv.orgchemrxiv.org |
Structure
3D Structure
Properties
Molecular Formula |
C21H22O10 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-6,14,16,18-24,26-28H,7-8H2/t14?,16-,18-,19+,20-,21-/m1/s1 |
InChI Key |
DLIKSSGEMUFQOK-RGHIGTIISA-N |
Isomeric SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |
Synonyms |
prunin |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways of Naringenin 7 O Glucoside
De Novo Biosynthesis in Plants
The de novo synthesis of naringenin-7-O-glucoside in plants is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of flavonoid aglycones.
The core structure of this compound is derived from the flavanone (B1672756) naringenin (B18129). The biosynthesis of naringenin starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate: CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI). oup.com This pathway yields naringenin, which serves as a key intermediate for a wide array of flavonoids. oup.com
In some plants, like citrus, naringenin can be further modified by enzymes such as hydroxylases to form other flavanone aglycones like hesperetin (B1673127) before glycosylation occurs. oup.com The direct precursor to this compound is the aglycone naringenin. The attachment of a glucose molecule at the 7-hydroxyl position of naringenin is a critical step, catalyzed by specific glycosyltransferases. oup.comresearchgate.net
The glycosylation of flavonoids, including the formation of this compound, is catalyzed by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs). mdpi.comfrontiersin.org These enzymes transfer a sugar moiety, typically from a UDP-sugar donor, to the flavonoid aglycone. frontiersin.org The formation of this compound is specifically mediated by flavonoid 7-O-glucosyltransferases (7GlcTs). oup.com
Several specific UGTs have been identified and characterized for their role in the 7-O-glucosylation of naringenin. For instance, in rice (Oryza sativa), UGT707A3 has been identified as a key enzyme that catalyzes the conversion of naringenin to this compound. researchgate.net In engineered Saccharomyces cerevisiae, the glycosyltransferase UGT73C6 has been expressed to facilitate the conversion of (2S)-naringenin to this compound, a strategy employed to increase the solubility and production of naringenin. nih.govacs.org
In citrus, which are rich in flavonoid glycosides, several novel flavonoid 7-O-glucosyltransferase genes have been identified and characterized. oup.com These enzymes exhibit catalytic activity towards various flavonoid substrates, including naringenin, to form their corresponding 7-O-glucosides. oup.com This 7-O-glucosylation is a crucial initial step in the biosynthesis of more complex flavonoid disaccharides found in citrus. oup.com
Table 1: Examples of Glycosyltransferases Involved in this compound Biosynthesis
| Enzyme Name/Identifier | Organism/System | Function | Reference |
|---|---|---|---|
| Flavonoid 7-O-glucosyltransferase (7GlcT) | Citrus | Catalyzes the 7-O-glucosylation of flavonoid aglycones, including naringenin. | oup.com |
| UGT707A3 | Oryza sativa (Rice) | Key enzyme for the conversion of naringenin to this compound. | researchgate.net |
| UGT73C6 | Saccharomyces cerevisiae (engineered) | Expressed to convert (2S)-naringenin to this compound. | nih.govacs.org |
| CgUGT90A31, CgUGT89AK1 | Citrus grandis (Pummelo) | Functional in the glucosylation of the 7-hydroxy position of various flavonoid substrates. | oup.com |
The biosynthesis of flavonoids, including this compound, is tightly regulated at the genetic level. The expression of genes encoding biosynthetic enzymes like chalcone synthase and glycosyltransferases is often controlled by transcription factors. For example, in cotton, WRKY transcription factors have been shown to regulate flavonoid biosynthesis. oup.com
In citrus, the expression of flavonoid 7-O-glucosyltransferase genes is developmentally regulated. oup.com Studies in pummelo have shown that the levels of naringin (B1676962) (a derivative of this compound) are highest in the early stages of fruit development and decrease as the fruit matures. oup.comresearchgate.net This correlates with the expression patterns of the corresponding glycosyltransferase genes. researchgate.net The availability of the flavonoid aglycone substrate is also a key factor; a decrease in the supply of these precursors during fruit ripening can lead to a reduction in the biosynthesis of flavonoid glycosides. researchgate.net
Enzymatic Hydrolysis and Derivatization
This compound can also be produced through the enzymatic modification of other, more complex flavonoid glycosides.
Naringin is a flavanone-7-O-neohesperidoside, meaning it has a rhamnose sugar attached to the glucose of this compound. The conversion of naringin to prunin (B191939) involves the selective removal of this terminal rhamnose residue. mdpi.com This reaction is catalyzed by the enzyme α-L-rhamnosidase. mdpi.comijtsrd.com This enzymatic conversion is of significant interest in the food industry for debittering citrus juices, as naringin is intensely bitter, while prunin is substantially less so. mdpi.com Various microorganisms, including fungi like Aspergillus niger and Aspergillus flavipus, are known to produce α-L-rhamnosidases capable of this specific hydrolysis. ijtsrd.comacademicjournals.org
The enzymatic conversion of naringin involves a class of enzymes known as glycosyl hydrolases.
α-L-Rhamnosidase (EC 3.2.1.40): This enzyme specifically catalyzes the hydrolysis of terminal, non-reducing α-L-rhamnosyl residues from various glycosides, including naringin. worldresearchersassociations.comtandfonline.com The action of α-L-rhamnosidase on naringin yields L-rhamnose and prunin (this compound). mdpi.comijtsrd.com These enzymes have been isolated and characterized from various microbial sources, such as Aspergillus niger, Aspergillus flavipus, Pichia angusta, and Bacillus amyloliquefaciens. ijtsrd.comacademicjournals.orgtandfonline.comnih.gov The optimal pH and temperature for these enzymes can vary depending on the source organism. For example, an α-L-rhamnosidase from Aspergillus niger showed optimal activity at a pH of 4.5-5.0 and a temperature of 50-60°C. academicjournals.org In contrast, an α-L-rhamnosidase from a different Aspergillus niger strain exhibited optimal activity at an alkaline pH of 10.0 and a temperature of 70°C. worldresearchersassociations.com
β-D-Glucosidase (EC 3.2.1.21): This enzyme is responsible for the subsequent hydrolysis of prunin. It cleaves the β-glucosidic bond, releasing glucose and the aglycone naringenin. mdpi.com β-D-glucosidases are often found as part of a naringinase (B1166350) enzyme complex along with α-L-rhamnosidase. nih.gov For the specific production of prunin from naringin, it is often desirable to have high α-L-rhamnosidase activity and low or inactivated β-D-glucosidase activity. mdpi.com β-D-glucosidases have been purified and characterized from various sources, including Aspergillus oryzae, Aspergillus niger, and citrus fruit tissue itself. nih.govresearchgate.netnih.gov An enzyme from Aspergillus niger showed optimal activity at a pH of 4.5-5.0 and a temperature of 55-60°C, with a higher affinity for prunin as a substrate. researchgate.net
Table 2: Characterization of Glycosyl Hydrolases for Naringin and Prunin Conversion
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Substrate | Product(s) | Reference |
|---|---|---|---|---|---|---|
| α-L-Rhamnosidase | Aspergillus niger | 4.5 - 5.0 | 50 - 60 | Naringin | Prunin, L-Rhamnose | academicjournals.org |
| α-L-Rhamnosidase | Aspergillus flavipus | 4.5 | 50 | Naringin | Prunin, L-Rhamnose | ijtsrd.com |
| α-L-Rhamnosidase | Bacillus amyloliquefaciens 11568 | 7.5 | 45 | Naringin | Prunin, L-Rhamnose | nih.gov |
| α-L-Rhamnosidase | Pichia angusta X349 | 6.0 | ~40 | Naringin | Prunin, L-Rhamnose | tandfonline.com |
| β-D-Glucosidase | Aspergillus niger | 4.5 - 5.0 | 55 - 60 | Prunin | Naringenin, Glucose | researchgate.net |
| β-D-Glucosidase | Aspergillus oryzae (HGT-BG) | 5.0 | 50 | Prunin | Naringenin, Glucose | nih.govasm.org |
| β-D-Glucosidase | Citrus sinensis var. Valencia | 4.5 - 5.5 | 40 | Prunin | Naringenin, Glucose | nih.gov |
| β-D-Glucosidase | Lycoperdon pyriforme | 4.0 | 50 | p-nitrophenyl-β-D-glucoside | p-nitrophenol, Glucose | tandfonline.com |
Microbial Biotransformation of this compound and Related Compounds
The journey of this compound and related flavonoid glycosides through the gastrointestinal tract subjects them to extensive metabolism by the resident gut microbiota. This biotransformation is a critical determinant of their ultimate bioavailability and physiological effects.
In preclinical models, particularly those involving in vitro anaerobic fermentation with rat or human gut microbiota, the metabolism of naringenin and its glycosides has been extensively studied. nih.govnih.gov The primary and initial step in the biotransformation of this compound is deglycosylation, where microbial enzymes cleave the sugar moiety to release the aglycone, naringenin. nih.govmdpi.com This process is crucial as the aglycone is more readily absorbed than its glycosylated form.
Following deglycosylation, naringenin undergoes further microbial transformations. These include hydrogenation, dehydrogenation, hydroxylation, and methylation, leading to the formation of other flavonoid aglycones such as apiferol, apigenin, eriodictyol, and hesperetin. frontiersin.org A key metabolic process is the cleavage of the heterocyclic C-ring of the flavanone structure. jmb.or.kr For instance, the human colonic anaerobe Eubacterium ramulus possesses an NADH-dependent reductase enzyme capable of this C-ring fission. jmb.or.kr This degradation leads to the formation of various phenolic acids, such as 3-(4'-hydroxyphenyl)propionic acid and 3-(phenyl)propionic acid. mdpi.comjmb.or.kr
Studies using in vitro fermentation of naringin (naringenin-7-O-neohesperidoside, a related compound) with rat gut microbiota have identified numerous metabolites. nih.govnih.gov The primary microbial metabolites detected included rhoifolin, neoeriocitrin, neohesperidin, and the aglycone naringenin, as well as methylated and hydroxylated derivatives of naringenin. nih.govnih.gov
A significant number of microbial metabolites and their subsequent conjugates have been identified in preclinical studies. Following oral administration of naringin to aged rats, a total of 39 flavonoid metabolites and 46 microbial-derived phenolic catabolites were identified in urine and feces. frontiersin.org
The primary flavonoid metabolites are typically phase II conjugates of the aglycones, formed in the host's tissues after absorption. frontiersin.orgjmb.or.kr These include O-glucuronides, O-diglucuronides, O-sulfates, O-disulfates, and mixed conjugates like O-glucuronide-sulfates. frontiersin.orgjmb.or.kr Even the original glycoside can undergo further conjugation, leading to metabolites such as O-glucoside-O-glucuronide and O-glucoside-O-sulfate derivatives of naringenin and other resulting aglycones. frontiersin.orgjmb.or.kr
The phenolic catabolites resulting from the C-ring cleavage by gut microbiota include a variety of compounds such as phenylpropenoic acid, phenylpropionic acid, phenylacetic acid, benzoic acid, benzenetriol, and benzoylglycine derivatives. jmb.or.kr Specifically, 3-(4'-hydroxyphenyl)propionic acid and hippuric acid have been identified as predominant microbial metabolites of naringin. frontiersin.org
The table below summarizes the key microbial metabolites identified in preclinical models.
| Parent Compound | Primary Aglycone | Key Microbial Metabolites | Phenolic Catabolites |
| This compound | Naringenin | Rhoifolin, Neoeriocitrin, Neohesperidin, Methylated naringenin, Hydroxylated naringenin. nih.govnih.gov | 3-(4'-hydroxyphenyl)propionic acid, 3-(phenyl)propionic acid, Phenylacetic acid derivatives, Benzoic acid derivatives. mdpi.comjmb.or.kr |
| Naringin | Naringenin | Apiferol, Apigenin, Eriodictyol, Hesperetin. frontiersin.org | Hippuric acid, 3-(4'-hydroxyphenyl)propionic acid. frontiersin.org |
The biotransformation of this compound and related compounds by the gut microbiota has a profound impact on their biological activity. It is now understood that the physiological effects of the parent flavonoid cannot be fully realized without the action of the gut microbiota, as the metabolites produced are often more bioactive than the original compound. nih.gov
A key example is the enhancement of antioxidant activity. Studies have shown that the microbial metabolites of naringin exhibit higher antioxidant activity than the parent compound itself. nih.govnih.gov This increased activity is attributed to the structural changes, such as the presence of additional hydroxyl groups in the metabolites.
Furthermore, microbial metabolism can influence the interaction with the host's gut microbiota. For instance, in vitro fermentation studies have shown that this compound (prunin) and other flavonoid monoglucosides can significantly enhance the abundance of beneficial bacteria like Bifidobacterium. frontiersin.org They can also decrease the abundance of potential pathogenic bacteria. frontiersin.org Interestingly, prunin was also found to decrease the production of H₂S and NH₃, indicating a potential role in modulating the gut environment. frontiersin.org
The aglycone naringenin and its metabolite hesperetin have demonstrated antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus. acs.org This suggests that the microbial transformation process can unlock or enhance the antimicrobial properties of the parent flavonoid.
Synthetic Biology and Biotechnological Production Approaches
The low abundance of this compound in natural sources and the complexities of chemical synthesis have driven the development of biotechnological production methods. Synthetic biology offers a promising avenue for the sustainable and high-yield production of this and other flavonoids.
Microbial hosts, particularly the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, have been engineered to produce naringenin and its glucosides. nih.govacs.orgresearchgate.net The general strategy involves introducing the necessary biosynthetic pathway genes from plants into the microbial chassis.
For the production of naringenin, a common approach is to express genes encoding tyrosine ammonia-lyase (TAL), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI). frontiersin.org To produce this compound, an additional gene for a UDP-glycosyltransferase (UGT) is introduced, which catalyzes the transfer of a glucose molecule to the 7-hydroxyl group of naringenin. nih.govacs.orgresearchgate.net
One strategy to enhance the production of naringenin in S. cerevisiae involves the glycosylation of naringenin to this compound within the cell. nih.govacs.orgresearchgate.net This modification increases the water solubility of the compound, which can otherwise be toxic to the cells at high concentrations, and facilitates its secretion out of the cell. nih.govacs.orgresearchgate.net The secreted this compound can then be hydrolyzed back to naringenin externally. nih.govacs.orgresearchgate.net
Researchers have successfully expressed a glycosyltransferase gene (UGT733C6) in S. cerevisiae to achieve this glycosylation step. nih.govacs.orgresearchgate.net The table below outlines a typical heterologous biosynthesis pathway for this compound in a microbial host.
| Enzyme | Gene Source (Example) | Function |
| Tyrosine Ammonia-Lyase (TAL) | Rhodobacter sphaeroides | Converts tyrosine to p-coumaric acid |
| 4-Coumarate:CoA Ligase (4CL) | Petroselinum crispum | Converts p-coumaric acid to p-coumaroyl-CoA |
| Chalcone Synthase (CHS) | Petunia x hybrida | Condenses p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone |
| Chalcone Isomerase (CHI) | Medicago sativa | Isomerizes naringenin chalcone to naringenin |
| UDP-Glycosyltransferase (UGT) | Withania somnifera | Transfers glucose from UDP-glucose to the 7-hydroxyl group of naringenin |
Several metabolic engineering strategies are employed to optimize the production of this compound in microbial hosts. A primary focus is to increase the supply of precursors, namely malonyl-CoA and p-coumaroyl-CoA.
To boost the availability of UDP-glucose, a necessary substrate for the glycosylation step, the UDP-glucose and shikimate pathways can be optimized. nih.govacs.orgresearchgate.net This can involve overexpressing key enzymes in these pathways.
Another critical aspect is to reduce the flux towards competing pathways. For instance, in S. cerevisiae, knocking out endogenous glycosyl hydrolase genes, such as EXG1 and SPR1, prevents the intracellular hydrolysis of the newly synthesized this compound. nih.govacs.orgresearchgate.net
Fine-tuning the expression levels of the biosynthetic pathway genes is also crucial for maximizing yield. This can be achieved through various techniques, including the use of different strength promoters and gene dosage optimization. frontiersin.org Iterative high-throughput screening methods have been used to identify the optimal expression levels of naringenin biosynthetic pathway genes in E. coli, leading to significant increases in production. frontiersin.org
By combining these optimization strategies, researchers have achieved significant yields of naringenin. For example, an optimized S. cerevisiae strain produced 1184.1 mg/L of (2S)-naringenin (after hydrolysis of the glucoside), which was a 7.9-fold increase compared to the starting strain. nih.govacs.orgresearchgate.net
Glycosylation Strategies for Improved Compound Properties
Glycosylation, the enzymatic process of attaching sugar moieties (glycans) to a substrate, is a pivotal strategy in nature for modifying the properties of secondary metabolites like flavonoids. nih.govmdpi.com For the flavanone naringenin, glycosylation is not only a fundamental step in its natural biosynthetic pathway but also a sophisticated tool employed in biotechnology to enhance its physicochemical and biological characteristics. nih.govoup.com The addition of a glucose molecule to the 7-hydroxyl group of naringenin to form this compound (also known as prunin) significantly alters its properties, primarily by increasing its water solubility and stability. mdpi.comacs.org
The primary enzymes responsible for this transformation are UDP-glycosyltransferases (UGTs), which catalyze the transfer of a glycosyl group from an activated nucleotide sugar, such as UDP-glucose, to the flavonoid aglycone. mdpi.com In citrus plants, the 7-O-glucosylation of naringenin is a crucial and often initial step in the biosynthesis of more complex flavonoid glycosides. oup.com This initial glucosylation acts as a gateway, preparing the molecule for subsequent modifications by other enzymes, such as rhamnosyltransferases, which can add a rhamnose molecule to create the diglycosides naringin (bitter) or narirutin (B1676964) (non-bitter). oup.comresearchgate.netnih.gov The specific type of glycosidic linkage formed by these subsequent enzymes is a key determinant of the final compound's properties, including taste. researchgate.netnih.gov
Further enzymatic modification of this compound is possible through transglycosylation, where complex glycans can be transferred to the molecule. nih.gov For instance, a mutant endo-β-N-acetylglucosaminidase (Endo-CC N180H) has been shown to transfer sialyl biantennary glycans to this compound. nih.gov Such advanced glycosylation strategies open avenues for creating novel flavonoid derivatives with potentially enhanced or new biological functions. nih.gov
The table below summarizes various enzymatic strategies used to produce or modify this compound, highlighting the enzymes involved and the resulting improvements.
Table 1: Enzymatic Glycosylation Strategies for this compound
| Strategy | Enzyme(s) | Substrate(s) | Key Product(s) | Improved Property/Outcome |
|---|---|---|---|---|
| Microbial Biotransformation | Glycosyltransferase from Bacillus cereus (BcGT-1) | Naringenin, UDP-glucose | This compound | Synthesis of specific glycoside |
| Heterologous Biosynthesis | Glycosyltransferase (UGT733C6) expressed in Saccharomyces cerevisiae | Naringenin, UDP-glucose | This compound | Increased solubility, enhanced extracellular secretion, higher production titer. acs.orgnih.gov |
| Citrus Flavonoid Pathway | Flavonoid 7-O-glucosyltransferase (7GlcT), 1,2-rhamnosyltransferase (1,2RhaT) | Naringenin, this compound | This compound, Naringin | Serves as a key intermediate for diglycoside synthesis, affecting fruit flavor. oup.com |
| Enzymatic Transglycosylation | Endo-β-N-acetylglucosaminidase mutant (Endo-CC N180H) | This compound, Sialylglycopeptide | Naringenin-7-O-diglycoside derivative | Creation of novel flavonoid glycoside derivatives. nih.gov |
| Whole-Cell Biocatalysis | Recombinant Rhamnosyltransferases (e.g., Cm1,2RhaT) in fission yeast | this compound, UDP-rhamnose | Naringin, Narirutin | Production of specific flavonoid diglycosides from the glucoside precursor. nih.gov |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| (2S)-Naringenin |
| 4-coumarate: CoA ligase (4CL) |
| Apigenin |
| Chalcone isomerase (CHI) |
| Chalcone synthase (CHS) |
| Cinnamate 4-hydroxylase (C4H) |
| Diosmetin |
| Eriocitrin |
| Eriodictyol |
| Hesperetin |
| Hesperetin-7-O-glucoside |
| Hesperidin |
| Isosakuranetin |
| Kaempferol |
| Luteolin |
| Malonyl-CoA |
| Narirutin |
| Naringenin |
| This compound (Prunin) |
| Naringin |
| Neohesperidin dihydrochalcone |
| p-coumaric acid |
| p-coumaroyl-CoA |
| Phenylalanine |
| Phenylalanine ammonia-lyase (PAL) |
| Quercetin (B1663063) |
| Rhoifolin |
| UDP-glucose |
| UDP-rhamnose |
Preclinical Investigations of Biological Activities and Underlying Molecular Mechanisms
Mechanisms of Antioxidant Activity
Naringenin-7-O-glucoside demonstrates notable antioxidant properties through both direct and indirect mechanisms, contributing to cellular protection against oxidative stress.
The chemical structure of naringenin (B18129), the aglycone of N7G, possesses hydroxyl groups that are highly reactive toward reactive oxygen species (ROS) and reactive nitrogen species (RNS), enabling it to directly neutralize these damaging molecules. wjgnet.comsemanticscholar.org This inherent free radical scavenging ability is a key component of its antioxidant effect. However, it's important to note that the glycoside form, N7G, may have this capability sterically hindered by the sugar moiety when compared to its aglycone, naringenin. nih.gov
Studies have shown that naringenin and its glycosides can effectively scavenge free radicals. nih.gov For instance, naringenin has demonstrated the ability to reduce free radicals generated by chemical inducers like 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) and hydrogen peroxide (H₂O₂). mdpi.com This direct scavenging activity helps to mitigate the initial stages of oxidative damage within biological systems.
Beyond direct scavenging, N7G exerts a significant portion of its antioxidant effect by bolstering the body's own defense systems. It has been shown to upregulate the expression and activity of several crucial endogenous antioxidant enzymes.
Pre-treatment with N7G has been found to increase the levels of enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). nih.govmdpi.comresearchgate.net In preclinical models, N7G has been observed to protect cardiomyocytes from doxorubicin-induced toxicity by inducing these endogenous antioxidant enzymes. mdpi.comnih.govwjgnet.com Specifically, N7G increased the protein levels of HO-1. researchgate.net The upregulation of these enzymes is a critical mechanism for detoxifying harmful ROS and maintaining cellular redox homeostasis. bjbms.orgnih.govjmb.or.kr
The activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway appears to be a key mechanism by which N7G upregulates these antioxidant enzymes. wjgnet.commdpi.com Studies have shown that N7G can induce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and subsequent activation and nuclear translocation of Nrf2. mdpi.comwjgnet.com Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of genes encoding for antioxidant enzymes like HO-1, SOD, and CAT, thereby increasing their transcription and subsequent protein expression. nih.govmdpi.com
Table 1: Effects of this compound on Endogenous Antioxidant Enzymes
| Enzyme | Effect | Investigated Model | Reference |
|---|---|---|---|
| Heme Oxygenase-1 (HO-1) | Increased protein levels | Doxorubicin-treated cardiomyocytes | researchgate.net |
| Superoxide Dismutase (SOD) | Increased levels/activity | Various preclinical models | bjbms.orgnih.govjmb.or.kr |
| Catalase (CAT) | Increased levels/activity | Various preclinical models | bjbms.orgnih.govjmb.or.kr |
| Glutathione (B108866) Peroxidase (GSH-Px) | Increased activity | Doxorubicin-treated H9c2 cells | nih.gov |
Anti-inflammatory Modulatory Effects
This compound and its aglycone, naringenin, have demonstrated significant anti-inflammatory properties in a variety of preclinical models by targeting key signaling pathways and mediators of inflammation.
A central mechanism of N7G's anti-inflammatory action is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. bio-conferences.org NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. wjgnet.com Naringenin has been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators. bjbms.orgjmb.or.kr
In addition to the NF-κB pathway, N7G also modulates the mitogen-activated protein kinase (MAPK) signaling cascade. mdpi.comnih.gov The MAPK pathway, which includes kinases like p38 and JNK, plays a crucial role in the expression of pro-inflammatory cytokines. mdpi.com Studies have indicated that naringenin can inhibit the phosphorylation of these MAPK proteins, further contributing to its anti-inflammatory effects. nih.gov
By inhibiting pro-inflammatory signaling pathways, N7G effectively downregulates the production of several key inflammatory cytokines. In various preclinical models, treatment with naringenin or its glycosides has been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-17A (IL-17A). nih.govnih.govresearchgate.net
For instance, in a murine model of colitis, naringenin supplementation attenuated the expression of inflammatory cytokines, including IL-6 and IL-17A. researchgate.net Furthermore, studies on macrophages have demonstrated that naringenin can inhibit the secretion of TNF-α and IL-6. nih.gov This regulation of cytokine production is a critical aspect of its ability to control inflammatory responses. bio-conferences.org
Table 2: Effects of this compound/Naringenin on Pro-inflammatory Cytokines
| Cytokine | Effect | Investigated Model | Reference |
|---|---|---|---|
| TNF-α | Reduced levels/secretion | Macrophages, Murine colitis model | nih.govnih.gov |
| IL-6 | Reduced levels/secretion | Macrophages, Murine colitis model | nih.govresearchgate.netnih.gov |
| IL-17A | Reduced expression | Murine colitis model | researchgate.net |
| IL-1β | Reduced levels | RAW 264.7 macrophages | nih.gov |
Toll-like receptors (TLRs) are key pattern recognition receptors that play a fundamental role in initiating the innate immune response and subsequent inflammation. researchgate.net Preclinical studies suggest that naringenin can modulate TLR signaling. bio-conferences.org
Specifically, naringenin has been found to inhibit inflammatory responses mediated by TLR2 signal transduction. bio-conferences.org It has also been shown to suppress the TLR4 receptor, which is essential for recognizing bacterial lipopolysaccharide (LPS) and triggering an inflammatory cascade. mdpi.com In a murine colitis model, the beneficial effects of naringenin were linked to the inhibition of TLR4 protein and subsequent NF-κB activity. nih.gov Furthermore, naringenin has been shown to attenuate inflammation in osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway. researchgate.net
Anticancer Modulatory Effects in Preclinical Cell and Animal Models
This compound, a flavanone (B1672756) glycoside, has demonstrated potential as an anticancer agent in various preclinical settings. Its mechanisms of action are multifaceted, involving the induction of programmed cell death, interruption of the cancer cell division cycle, and modulation of key signaling pathways that govern tumor growth and metastasis.
This compound has been shown to be an effective inducer of apoptosis, or programmed cell death, in cancer cells. In-vitro studies on triple-negative breast cancer (TNBC) cell lines, which are known for their aggressive nature and limited treatment options, revealed that this compound possesses cytotoxic effects. nih.gov Specifically, treatment of MDA-MB-231 and MCF-7 breast cancer cells with this compound resulted in dose-dependent cytotoxicity and extensive DNA fragmentation, a key hallmark of apoptosis. nih.govresearchgate.netresearchgate.net The MDA-MB-231 cell line appeared to be particularly susceptible to the compound's cytotoxic effects. researchgate.netresearchgate.net
The apoptotic activity is often mediated by the compound's aglycone form, naringenin, which is produced upon metabolism. Naringenin has been observed to trigger apoptosis by modulating the intrinsic signaling pathway. mdpi.com This involves changing the expression levels of the Bcl-2 family of proteins, specifically by suppressing the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio leads to the activation of effector caspases, such as caspase-3 and caspase-9, which execute the final stages of apoptosis. mdpi.comjmb.or.kr
Table 1: Induction of Apoptosis by this compound and its Aglycone (Naringenin)
| Compound | Cancer Cell Line | Key Apoptotic Effects | Source |
|---|---|---|---|
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | Induces cytotoxicity and extensive DNA fragmentation. | nih.govresearchgate.netresearchgate.net |
| This compound | MCF-7 (Breast Cancer) | Induces dose-dependent cytotoxicity and cell death. | nih.govresearchgate.netresearchgate.net |
| Naringenin (Aglycone) | MDA-MB-231 (Breast Cancer) | Increases activity of caspase-3, -8, and -9; decreases Bcl-2 and increases Bax expression. | mdpi.comjmb.or.kr |
| Naringenin (Aglycone) | MCF-7 (Breast Cancer) | Increases activity of caspase-3 and -9; increases p53 and Bax expression while suppressing Bcl-2. | mdpi.com |
| Naringenin (Aglycone) | HepG2 (Liver Cancer) | Induces apoptosis through Bax activation and downregulation of Bcl-2. | frontiersin.org |
| Naringenin (Aglycone) | B16F10, SK-MEL-28 (Melanoma) | Induces caspase-3-dependent apoptosis. | nih.gov |
Beyond inducing apoptosis, this compound's anticancer activity is linked to its ability to halt the proliferation of cancer cells by inducing cell cycle arrest. This effect is primarily attributed to its aglycone, naringenin, which has been shown to interfere with the progression of the cell cycle at various checkpoints. mdpi.com In several cancer cell lines, naringenin causes cell cycle arrest in the G0/G1 phase. mdpi.comjmb.or.kr This arrest prevents the cells from entering the S phase, where DNA replication occurs. The mechanism underlying this G0/G1 arrest involves the inhibition of key regulatory proteins, such as cyclin D1 and cyclin-dependent kinases (CDKs). jmb.or.krmdpi.com In other cancer models, such as MCF-7 breast cancer cells, naringenin has been reported to induce G2/M phase arrest. mdpi.com
Table 2: Cell Cycle Arrest Mechanisms of Naringenin (Aglycone of this compound)
| Cancer Cell Line | Cell Cycle Phase Arrested | Underlying Molecular Mechanism | Source |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | G0/G1 | Promotes cell cycle arrest in the G0/G1 phase. | mdpi.com |
| MCF-7 (Breast Cancer) | G2/M | Reduces phosphorylation of histone H3 (pH3). | mdpi.com |
| HCT116, SW480 (Colorectal Cancer) | G1 | Reduces levels of cyclin D1. | jmb.or.kr |
| A431 (Skin Cancer) | G0/G1 | Induces cell cycle arrest in the G0/G1 phase. | jmb.or.kr |
| K562 (Leukemia) | G0/G1 | Suppresses Cyclin E/CDK2 and Cyclin A/CDK2. | mdpi.com |
This compound and its aglycone, naringenin, exert significant influence over intracellular signaling pathways that are fundamental to cancer cell survival, proliferation, and invasion. chemrxiv.org A critical target is the PI3K/Akt signaling cascade, which is often hyperactivated in various cancers. nih.gov Studies indicate that this compound's activity is mediated through the activation of the PI3K/Akt pathway in certain contexts, while its aglycone, naringenin, is known to inhibit the PI3K/Akt/mTOR pathway in several cancer types, thereby suppressing cell proliferation and survival. chemrxiv.orgnih.govnih.gov
Furthermore, the compound modulates the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. nih.gov Research shows that naringenin can downregulate the expression and activity of MMP-2 and MMP-9 in gastric, lung, and glioblastoma cancer cells. jmb.or.krnih.govnih.gov This inhibition is often linked to the suppression of upstream signaling pathways like PI3K/Akt and MAPKs (e.g., ERK, p38). jmb.or.krnih.gov
Table 3: Modulation of Oncogenic Signaling Pathways
| Compound | Pathway/Molecule | Effect | Cancer Cell Line | Source |
|---|---|---|---|---|
| This compound | PI3K/Akt | Modulates pathway activity. | - | chemrxiv.org |
| Naringenin (Aglycone) | PI3K/Akt | Inhibits/downregulates pathway. | SGC7901 (Gastric), A549 (Lung), various others | jmb.or.krnih.gov |
| Naringenin (Aglycone) | MMP-2, MMP-9 | Inhibits expression and activity. | A549 (Lung), SGC7901 (Gastric), U87/U251 (Glioblastoma) | jmb.or.krnih.govnih.gov |
| Naringenin (Aglycone) | PI3K/Akt/mTOR | Inhibits signaling cascade. | AGS (Gastric), Colorectal Cancer Cells | frontiersin.orgnih.gov |
| Naringenin (Aglycone) | ERK1/2 | Inhibits phosphorylation. | B16F10, SK-MEL-28 (Melanoma) | nih.gov |
The anticancer effects of this compound are also reflected in its ability to alter the expression of specific genes involved in cancer progression. A significant finding is the downregulation of the epidermal growth factor receptor (EGFR) gene in TNBC cells treated with the compound. nih.govresearchgate.net EGFR is a key driver of proliferation and survival in many cancers, and its downregulation represents a potential mechanism for the observed cytotoxicity. nih.gov In a different context, an analysis of potential gene targets for this compound identified several genes that were significantly upregulated, including those for matrix metalloproteinases like MMP1 and MMP7, and Serpin Family E Member 1 (SERPINE1). chemrxiv.org This suggests that the compound's effect on gene expression can be complex and context-dependent.
Table 4: Gene Expression Changes Induced by this compound
| Gene | Change in Expression | Cell/Tissue Context | Potential Implication | Source |
|---|---|---|---|---|
| EGFR (Epidermal Growth Factor Receptor) | Downregulated | Triple-Negative Breast Cancer (TNBC) Cells | Inhibition of cancer cell proliferation and survival signaling. | nih.govresearchgate.net |
| MMP1 (Matrix Metalloproteinase 1) | Upregulated | Lung Tissue (COVID-19 Model) | Modulation of tissue remodeling. | chemrxiv.org |
| MMP7 (Matrix Metalloproteinase 7) | Upregulated | Lung Tissue (COVID-19 Model) | Modulation of tissue remodeling and immune response. | chemrxiv.org |
| SERPINE1 | Upregulated | Lung Tissue (COVID-19 Model) | Involvement in fibrinolysis and cell adhesion. | chemrxiv.org |
| CASP7 (Caspase 7) | Upregulated | Lung Tissue (COVID-19 Model) | Potential role in apoptosis. | chemrxiv.org |
Antidiabetic-Like Effects in Preclinical Models
In addition to its anticancer properties, this compound has been investigated for its potential benefits in metabolic disorders, demonstrating antidiabetic-like effects in preclinical studies.
This compound, isolated from edible Chrysanthemum, has been shown to exhibit antidiabetic properties by activating key metabolic regulators. nih.gov In 3T3-L1 adipocyte cells, both this compound and its aglycone, naringenin, were found to promote adiponectin secretion, a hormone that enhances insulin (B600854) sensitivity. nih.gov The underlying mechanism for this activity involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the PI3K/Akt signaling pathway. nih.gov
The aglycone, naringenin, has been more extensively studied and found to directly improve glucose metabolism. It stimulates glucose uptake in L6 muscle myotubes, an effect comparable to that of insulin. researchgate.net This action is mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.netnih.gov Activation of AMPK is known to increase insulin sensitivity and enhance the translocation of GLUT4 glucose transporters to the cell membrane, thereby facilitating glucose uptake into skeletal muscle. researchgate.netnih.gov In animal models of diabetes, naringenin administration has been shown to improve glucose and insulin tolerance, reduce blood glucose levels, and increase insulin sensitivity. nih.govjmb.or.krmdpi.com
Table 5: Antidiabetic-Like Effects of this compound and its Aglycone (Naringenin)
| Compound | Model | Key Effects | Underlying Mechanism | Source |
|---|---|---|---|---|
| This compound | 3T3-L1 Adipocytes | Upregulates adiponectin secretion. | Activation of PPARγ and PI3K/Akt pathway. | nih.gov |
| Naringenin (Aglycone) | L6 Muscle Myotubes | Stimulates glucose uptake. | Activation of AMP-activated protein kinase (AMPK). | researchgate.net |
| Naringenin (Aglycone) | Gestational Diabetes Mellitus (GDM) Mice | Improves glucose and insulin tolerance; enhances GLUT4 translocation. | AMPK-dependent. | nih.gov |
| Naringenin (Aglycone) | Streptozotocin-induced Diabetic Rats | Reduces blood glucose levels. | - | jmb.or.kr |
| Naringenin (Aglycone) | Fructose-fed Insulin Resistance Rats | Improves insulin sensitivity. | - | mdpi.com |
Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
This compound (NAG) and its aglycone, naringenin, have demonstrated the ability to activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor crucial for insulin sensitization and metabolic regulation. mdpi.comnih.govpatsnap.com In vitro studies using 3T3-L1 adipocytes have shown that both NAG and naringenin can up-regulate the intracellular accumulation of lipids and the secretion of adiponectin, while decreasing the diameter of the cells during differentiation. nih.govpatsnap.com
The involvement of PPARγ in these effects was confirmed by experiments where the use of a PPARγ antagonist, BADGE, inhibited the intracellular lipid accumulation induced by NAG and naringenin. nih.govpatsnap.com This suggests that the activation of PPARγ is a key mechanism through which this compound exerts its effects on adipogenesis and metabolic parameters. nih.govpatsnap.com Furthermore, naringenin has been shown to promote the development of functional brown adipose tissue (BAT) partially through PPARγ activation, enhancing thermogenesis and energy expenditure in preclinical models. frontiersin.orgnih.gov
Involvement of PI3K/Akt Pathway in Metabolic Regulation
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical mediator of the metabolic effects of this compound and naringenin. nih.govpatsnap.com This pathway is known to play a vital role in cellular processes such as proliferation, survival, and metabolism. Preclinical studies have indicated that naringenin and its glycoside can activate this pathway, contributing to their antidiabetic-like effects. nih.govpatsnap.com
In 3T3-L1 cells, the adipogenic effects of naringenin and NAG were inhibited by PI3K/Akt inhibitors like wortmannin (B1684655) and LY29004, highlighting the pathway's importance. nih.govpatsnap.com This suggests that the phosphorylation and activation of the PI3K/Akt pathway, in conjunction with PPARγ activation, are central to the metabolic regulatory functions of these compounds. nih.govpatsnap.com The PI3K/Akt pathway is also implicated in the insulin-like effects of naringenin, which can increase the expression of the LDL receptor. mdpi.com
Neuroprotective Mechanisms in Preclinical Models
This compound and its aglycone form have shown significant neuroprotective potential in various preclinical models of neurological disorders.
Attenuation of Neurotoxicity and Apoptosis in Neural Cells
Naringenin has been found to protect against neurotoxicity and apoptosis in neural cells. nih.gov In models of Alzheimer's disease, naringenin attenuated apoptosis and neurotoxicity induced by amyloid-beta (Aβ) in PC12 cells. mdpi.comnih.gov This anti-apoptotic activity is linked to the inhibition of caspase-3. mdpi.comnih.gov Furthermore, naringenin has been shown to rescue cells from apoptosis and inhibit lipid peroxidation. nih.gov In models of ischemic stroke, naringenin reduced apoptosis and neurological deficits. mdpi.comresearchgate.net
Regulation of Specific Signaling Molecules (e.g., GSK-3β, CRMP-2)
The neuroprotective effects of naringenin and its derivatives are also mediated through the regulation of specific signaling molecules. Glycogen synthase kinase-3β (GSK-3β) and Collapsin Response Mediator Protein-2 (CRMP-2) are two such molecules implicated in neurodegenerative processes.
Naringenin has been shown to modulate the PI3K/Akt/GSK-3β pathway, leading to a reduction in Tau hyperphosphorylation, a hallmark of Alzheimer's disease. mdpi.com In vitro studies have confirmed that the neuroprotective effects of naringenin are connected to the modulation of GSK-3β signaling pathways. nih.gov
CRMP-2 is a protein involved in neuronal growth, and its hyperphosphorylation is linked to neurofibrillary tangles in Alzheimer's disease. nih.gov Naringenin-7-O-glucuronide, a metabolite of naringenin, has been shown to bind to CRMP-2, potentially reducing its hyperphosphorylation and recovering axonal atrophy. nih.govresearchgate.netmdpi.com Molecular docking studies suggest that naringenin and its glucuronide can bind to CRMP-2, restricting the access of phosphorylating enzymes. nih.gov
Cardioprotective Effects in Preclinical Models
This compound has demonstrated protective effects on cardiomyocytes in preclinical models, particularly against doxorubicin-induced cardiotoxicity. nih.govresearchgate.net Studies on H9c2 cardiomyocytes have shown that this compound can alleviate morphological injury, increase cell viability, and decrease the leakage of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK), which are markers of cell damage. nih.gov
The cardioprotective mechanisms of this compound involve the stabilization of the cell membrane and the reduction of reactive oxygen species (ROS) generation. nih.gov It has been observed to increase the activity of the antioxidant enzyme glutathione peroxidase (GSH-Px) and lower intracellular calcium levels. nih.gov Furthermore, this compound has been shown to increase the protein levels of heme oxygenase-1 (HO-1) and the anti-apoptotic protein Bcl-2, while suppressing the mRNA expression of the pro-apoptotic caspases-3 and -9. researchgate.net These findings suggest that this compound protects cardiomyocytes from doxorubicin-induced apoptosis and oxidative stress. nih.govresearchgate.net
Table 1: Summary of Preclinical Findings for this compound and Naringenin
| Biological Activity | Model System | Key Findings | Underlying Mechanisms | References |
|---|---|---|---|---|
| Metabolic Regulation | 3T3-L1 Adipocytes | Increased lipid accumulation and adiponectin secretion. | Activation of PPARγ; Activation of PI3K/Akt pathway. | nih.gov, patsnap.com |
| Neuroprotection | PC12 cells, Mouse models of AD and stroke | Attenuated neurotoxicity and apoptosis; Reduced neuroinflammation; Regulated signaling molecules. | Inhibition of caspase-3; Modulation of PI3K/Akt/GSK-3β pathway; Binding to CRMP-2. | nih.gov, mdpi.com, mdpi.com, researchgate.net, frontiersin.org, researchgate.net, mdpi.com |
| Cardioprotection | H9c2 Cardiomyocytes | Protected against doxorubicin-induced toxicity; Increased cell viability; Reduced oxidative stress. | Stabilization of cell membrane; Reduction of ROS; Increased antioxidant enzymes (GSH-Px, HO-1); Increased Bcl-2; Decreased caspases-3 and -9. | nih.gov, researchgate.net |
Protection Against Doxorubicin-Induced Cardiomyocyte Apoptosis
Doxorubicin (B1662922) is a potent anticancer drug, but its use is often limited by its cardiotoxic side effects, which include the induction of apoptosis, or programmed cell death, in cardiomyocytes (heart muscle cells). nih.gov Preclinical research has shown that this compound can protect these cells from doxorubicin-induced apoptosis. nih.govresearchgate.net In studies using H9C2 cells, a cell line derived from rat heart tissue, treatment with this compound significantly improved cell viability in the presence of doxorubicin. nih.govnih.gov This protective effect suggests a potential role for this compound in mitigating the cardiotoxicity associated with doxorubicin treatment. nih.govresearchgate.net
Upregulation of Anti-apoptotic and Protective Proteins (e.g., Bcl-2)
The protective mechanism of this compound against doxorubicin-induced apoptosis involves the modulation of key regulatory proteins. A significant finding is the upregulation of Bcl-2, an anti-apoptotic protein that plays a crucial role in preventing cell death. nih.govresearchgate.net Studies have demonstrated that this compound treatment increases the protein levels of Bcl-2 in cardiomyocytes. nih.gov By increasing the expression of Bcl-2, this compound shifts the balance towards cell survival.
In addition to Bcl-2, this compound also enhances the expression of other protective proteins. For instance, it has been shown to increase the levels of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties. nih.govresearchgate.net Concurrently, it suppresses the mRNA expression of caspase-3 and caspase-9, which are key executioner enzymes in the apoptotic pathway. nih.govresearchgate.net The modulation of these proteins underscores the multifaceted mechanism by which this compound exerts its cardioprotective effects. The aglycone form, naringenin, has also been shown to upregulate Bcl-2 in various cell types, further supporting the anti-apoptotic potential of this flavonoid family. mdpi.comjmb.or.krpor-journal.com
Antimicrobial Activities and Mechanisms
This compound and its aglycone, naringenin, have been investigated for their ability to combat microbial growth and biofilm formation.
Inhibition of Bacterial and Fungal Growth in in vitro Models
In vitro studies have demonstrated the antimicrobial potential of naringenin and its derivatives. Naringenin has shown activity against a range of bacteria, including both Gram-positive and Gram-negative strains. researchgate.net For instance, it has been reported to be effective against Staphylococcus aureus and Escherichia coli. researchgate.netmdpi.com The glycoside form, naringin (B1676962) (naringenin-7-rhamnoglucoside), has also demonstrated antibacterial properties against periodontal pathogens and certain oral microorganisms at low concentrations. ingentaconnect.com However, some studies suggest that the aglycone form, naringenin, possesses stronger antibacterial activity compared to its glycosylated counterparts. researchgate.net For example, one study found that prunin (B191939) (this compound) itself did not show antimicrobial properties, while its esterified derivative did. ebi.ac.uk
The following table summarizes the in vitro antimicrobial activity of naringin and its derivatives against various pathogens.
| Compound/Derivative | Microorganism | Activity |
| Naringin | Pseudomonas isolates | Mitigated biofilm formation up to 57% ingentaconnect.com |
| Naringin | Periodontal pathogens | Significant antibacterial properties ingentaconnect.com |
| Naringin | Bacillus subtilis (Gram-positive) | Significant antibacterial effect ingentaconnect.com |
| Naringin Hybrid Nanoparticles | Escherichia coli (Gram-negative) | Enhanced activity compared to pure naringin mdpi.com |
| Naringin Hybrid Nanoparticles | Staphylococcus aureus (Gram-positive) | Enhanced activity compared to pure naringin mdpi.com |
Anti-biofilm Formation Properties
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix. They are notoriously difficult to eradicate and are a major factor in persistent infections. Naringenin has demonstrated the ability to inhibit biofilm formation by various pathogenic bacteria. nih.gov For example, it has been shown to almost completely inhibit biofilm formation by Streptococcus mutans at a concentration of 200 μg/mL. nih.gov
Naringin, a glycoside of naringenin, has also been found to mitigate biofilm formation of Pseudomonas isolates and can even help remove pre-formed biofilms. ingentaconnect.com Encapsulation of naringenin in nanocapsules has been shown to enhance its anti-biofilm activity, with naringenin-loaded nanocapsules inhibiting biofilm formation by approximately 60%. whiterose.ac.uk These findings highlight the potential of naringenin and its derivatives as agents to combat biofilm-related infections.
Structure-Activity Relationships in Preclinical Investigations
The biological activity of flavonoids like naringenin is significantly influenced by their chemical structure, particularly the presence and nature of sugar moieties.
Influence of Glycosylation on Biological Activity
Glycosylation, the attachment of a sugar molecule, can alter the physicochemical properties and biological activities of flavonoids. acs.org In the case of naringenin, its glycosylated form, this compound (prunin), and its rhamnoglucoside form, naringin, often exhibit different activities compared to the aglycone, naringenin. nih.gov
Several studies have indicated that glycosylation can attenuate some of the biological effects of naringenin. nih.govmdpi.com For instance, naringenin has been shown to have higher antioxidant capacity and radical scavenging efficiency than its glycoside, naringin. nih.gov The aglycone form is also a more effective chelator of metallic ions. nih.gov However, both naringenin and naringin have been found to be equally effective in reducing DNA damage. nih.gov
Conversely, glycosylation can enhance water solubility, which may improve bioavailability in certain contexts. acs.orgnih.gov The specific sugar attached and its position on the flavonoid backbone can have a significant impact on the resulting biological activity. nih.gov The enzymatic modification of naringin to introduce different acyl groups into the glycoside portion has been shown to enhance its lipid solubility and ability to permeate cell membranes. nih.gov This highlights that while the core flavonoid structure is crucial for activity, modifications like glycosylation and acylation play a key role in modulating these effects.
Stereochemical Considerations and Enantiomeric Activity
This compound, also known as prunin, possesses multiple sources of chirality, leading to the existence of different stereoisomers. The core structure, the flavanone naringenin, has a single chiral center at the C2 position of the C-ring, which results in (2R)- and (2S)-enantiomers. mdpi.commdpi.com When the chiral naringenin aglycone is linked to the inherently chiral glucose molecule at the 7-position, diastereomers are formed. mdpi.com
The naturally occurring form of the compound is typically the (2S)-naringenin enantiomer attached to a β-D-glucopyranosyl moiety, formally named (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one. wikipedia.org
The separation of these diastereomeric forms has been successfully achieved using analytical techniques. Research has demonstrated the complete separation of the diastereomers of major flavanone-7-O-glycosides, including prunin, by chiral capillary electrophoresis (CE). nih.govresearchgate.net One effective method utilized a 0.2 M borate (B1201080) buffer at pH 10.0 with 5 mM gamma-cyclodextrin (B1674603) serving as the chiral selector. nih.gov High-performance liquid chromatography (HPLC) with chiral stationary phases has also been employed to separate the diastereomers of related flavanone glycosides like naringin and hesperidin. tandfonline.com
The stereochemistry of this compound is of significant biological relevance because upon ingestion, the glycosidic bond can be cleaved, releasing the naringenin aglycone. wikipedia.orgnih.gov The individual enantiomers of naringenin have been shown to exhibit distinct biological activities. This enantioselectivity underscores the importance of the stereochemical configuration of the parent glycoside.
Under certain conditions, such as during fruit maturation or in solution, flavanones can undergo racemization (or epimerization for glycosides) at the C-2 position. asm.orgnih.gov This process, which can occur via the opening of the heterocyclic C-ring to form a chalcone (B49325) intermediate, can alter the ratio of the (2S) and (2R) forms. nih.gov For instance, the relative amount of (2S)-naringin in sour oranges was observed to decrease from 94% in immature fruits to approximately 70% in mature ones, indicating a shift in the diastereomeric ratio over time. nih.gov
Enantiomeric Activity of the Naringenin Aglycone
Detailed preclinical investigations have revealed that the (R)- and (S)-enantiomers of naringenin possess different potencies in their interactions with various molecular targets.
Table 1: Enantioselective Inhibition of Cytochrome P450 (CYP) Isoforms by Naringenin Enantiomers
| Enantiomer | More Potent Inhibitor Of | Less Potent Inhibitor Of |
| (S)-Naringenin | CYP19, CYP2C19 nih.gov | CYP2C9, CYP3A nih.gov |
| (R)-Naringenin | CYP2C9, CYP3A nih.gov | CYP19, CYP2C19 nih.gov |
This table summarizes the differential inhibitory effects of (R)- and (S)-naringenin on major drug-metabolizing CYP enzymes based on in vitro studies with recombinant enzymes and human liver microsomes.
Table 2: Enantioselective Anti-inflammatory Effects of Naringenin Enantiomers
| Enantiomer | Finding | Implication |
| (R)-Naringenin | Found to be the more effective enantiomer (eutomer) in reducing TNF-α and IL-6 levels in human peripheral blood mononuclear cells. nih.govresearchgate.net | Suggests that the anti-inflammatory properties of naringenin are enantioselective, with the (R)-form being the primary contributor to this specific effect. researchgate.net |
This table highlights the observed differences in the anti-inflammatory activity between the enantiomers of naringenin.
Analytical Methodologies for Naringenin 7 O Glucoside Research
Advanced Chromatographic Techniques
Chromatography is the cornerstone for the analysis of Naringenin-7-O-glucoside, providing the necessary separation from other related flavonoids and matrix components.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. The method typically employs a reversed-phase column, most commonly a C18 column, which separates compounds based on their hydrophobicity. researchgate.netnih.gov Pure reference standards are essential for accurate quantification, used to identify compounds by their retention time and to calibrate detectors. carlroth.comcarlroth.com
The mobile phase usually consists of a mixture of an aqueous solvent, often acidified with formic acid or phosphoric acid, and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govwalshmedicalmedia.com The separation can be performed under isocratic conditions (constant mobile phase composition) or by using a gradient (changing mobile phase composition) to optimize the resolution of complex mixtures. nih.govwalshmedicalmedia.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, with monitoring at wavelengths around 289-290 nm, where flavanones exhibit strong absorbance. walshmedicalmedia.comrsc.org In specific chromatographic conditions, this compound has been observed to have a retention time of approximately 22.5 minutes. physiology.org
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | Lichrocart Lichrosphere C18 (250 mm, 4 mm, 5 µm) walshmedicalmedia.com | Reversed-phase C18 (250 × 4.6 mm, 5 μm) researchgate.net |
| Mobile Phase | 0.5% phosphoric acid in water and acetonitrile (75:25) walshmedicalmedia.com | Methanol and 0.5% ortho-phosphoric acid in water (70:30) researchgate.net |
| Flow Rate | 1.5 mL/min walshmedicalmedia.com | 1.0 mL/min researchgate.net |
| Detection | UV at 290 nm and 325 nm walshmedicalmedia.com | UV at 289 nm researchgate.net |
| Temperature | 25 ± 3°C walshmedicalmedia.com | 30°C researchgate.net |
For enhanced selectivity and sensitivity, HPLC is often coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS). This powerful technique allows for the definitive identification of this compound based on its mass-to-charge ratio (m/z) and its specific fragmentation patterns.
LC-MS/MS analysis can be conducted in either positive or negative ionization mode. In positive ion mode using electrospray ionization (ESI), this compound is typically detected as a protonated molecule [M+H]⁺ at an m/z of approximately 435.1286. massbank.eumdpi.com In negative ion mode, it is observed as a deprotonated molecule [M-H]⁻ at an m/z of around 433.1134. mdpi.commassbank.eu The fragmentation of this parent ion in the mass spectrometer yields specific product ions that serve as a structural fingerprint, allowing for unambiguous identification even in highly complex samples. nih.govresearchgate.net This high degree of specificity makes LC-MS/MS the gold standard for metabolic studies where numerous related compounds may be present simultaneously. nih.govmdpi.com
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Instrument Type | LC-ESI-QTOF massbank.eu | LC-ESI-QTOF massbank.eu |
| Precursor Ion | [M+H]⁺ massbank.eu | [M-H]⁻ mdpi.com |
| Precursor m/z | 435.12857 massbank.eu | 433.1134 mdpi.com |
| Common Fragments | Fragmentation involves the loss of the glucoside moiety (162 Da). mdpi.com | Fragmentation involves the loss of the glucoside moiety and retro-Diels-Alder reactions in the C ring. mdpi.com |
Sample Preparation Strategies for Complex Biological and Plant Matrices
The effectiveness of analytical methods heavily depends on the initial sample preparation, which aims to extract this compound from its matrix and remove interfering substances. The strategy varies significantly between plant and biological samples.
For plant matrices like citrus peel or leaves, the process often begins with drying and grinding the sample to increase the surface area for extraction. oup.commdpi.com A common technique is solvent extraction using aqueous methanol (e.g., 70-80%) or ethanol, often assisted by sonication to enhance efficiency. oup.comacs.org For qualitative screening, this extraction is often sufficient before analysis. nih.gov In some cases, acid hydrolysis is performed to cleave the glycosidic bond, allowing for the quantification of the aglycone, naringenin (B18129). rsc.orgnih.gov
For complex biological matrices such as blood plasma or urine, the primary challenge is the high concentration of proteins and salts. A widely used method is protein precipitation, where a solvent like methanol or acetonitrile is added to the sample. walshmedicalmedia.comnih.gov This causes proteins to denature and precipitate, and they can then be removed by centrifugation. walshmedicalmedia.comphysiology.org The resulting supernatant, containing the analyte, is then typically evaporated and reconstituted in a suitable solvent for injection into the HPLC or LC-MS system. walshmedicalmedia.com
Application in Metabolic Profiling and Bioavailability Studies
Advanced analytical methodologies are crucial for investigating the fate of this compound in living organisms.
Metabolic profiling studies use techniques like LC-MS/MS to identify and track the compound and its metabolites after administration. mdpi.comnih.gov Research shows that after ingestion, this compound is metabolized, and it is often the conjugated derivatives of its aglycone, such as naringenin glucuronides and sulfates, that are detected circulating in plasma. physiology.orgnih.gov The original glucoside form is typically not found in the bloodstream. physiology.org UFLC-Q-TOF-MS/MS has been used to identify various flavonoid metabolites in human urine following the consumption of citrus extracts. mdpi.com
Bioavailability studies quantify the extent and rate at which this compound is absorbed and becomes available at the site of action. These studies compare the levels of metabolites in plasma and urine after administration of different forms of the flavanone (B1672756). physiology.orgcore.ac.uk For instance, studies in rats have shown that the absorption kinetics of naringenin and this compound are similar. physiology.orgnih.gov The glucose moiety does not appear to negatively affect its bioavailability compared to the aglycone. physiology.org In contrast, other glycosides like naringenin-7-rhamnoglucoside (narirutin) exhibit delayed intestinal absorption and lower bioavailability. physiology.orgnih.gov This highlights that the nature of the sugar attached to naringenin is a key determinant of its absorption and subsequent metabolic fate. nih.gov
Metabolism and Disposition Studies of Naringenin 7 O Glucoside in Preclinical Models
Absorption Kinetics and Gastrointestinal Permeability in Animal Models
Naringenin-7-O-glucoside, a primary flavanone (B1672756) found in citrus fruits, undergoes significant metabolic changes that influence its absorption and bioavailability. physiology.orgnih.gov In animal models, particularly rats, the absorption kinetics of this compound are comparable to its aglycone form, naringenin (B18129). physiology.orgnih.gov This suggests an efficient hydrolysis of the glucoside moiety in the gastrointestinal tract.
Studies in rats have demonstrated that this compound is hydrolyzed to naringenin by intestinal enzymes, specifically lactase-phlorizin hydrolase, in the small intestine before absorption. uliege.bemdpi.com This initial hydrolysis is a critical step for its subsequent uptake. Following oral administration, the aglycone, naringenin, is readily absorbed. mdpi.com Research indicates that naringenin exhibits high permeability across the gastrointestinal tract, with absorption occurring via passive diffusion. mdpi.com
In a rat model, the absorption of naringenin was observed throughout the intestine, with the highest rate in the colon (68%), followed by the duodenum (47%), terminal ileum (42%), and jejunum (39%). kau.edu.sa After administration of this compound to rats, the glucoside form itself was not detected in the cecum, further supporting its efficient hydrolysis in the upper gastrointestinal tract. physiology.orgnih.gov This is in contrast to other glycosides like naringenin-7-rhamnoglucoside (naringin), which is primarily hydrolyzed by the colonic microflora. physiology.orgnih.govmdpi.com
Interactive Data Table: Absorption of Naringenin in Different Intestinal Segments of Rats
| Intestinal Segment | Absorption Rate (%) |
|---|---|
| Colon | 68 |
| Duodenum | 47 |
| Terminal Ileum | 42 |
| Jejunum | 39 |
Systemic Metabolic Transformations (e.g., Glucuronidation, Sulfation) in Animal Models
Once absorbed as the aglycone naringenin, the compound undergoes extensive phase II metabolism, primarily glucuronidation and sulfation, in both the intestinal epithelium and the liver. physiology.orgnih.govmdpi.comnih.gov These conjugation reactions are key detoxification pathways that facilitate the excretion of the flavonoid.
In rats, circulating metabolites of this compound are predominantly glucurono- and sulfoconjugated derivatives of naringenin. physiology.orgnih.gov The free aglycone form is rarely detected in systemic circulation. nih.gov Studies have identified various conjugated metabolites, including naringenin-7-O-glucuronide, naringenin-4'-O-glucuronide, and naringenin sulfates. sci-hub.senih.gov
Research in rats has shown that after oral administration of naringin (B1676962) (which is hydrolyzed to naringenin), naringenin glucuronides are the main metabolites found in plasma, while naringenin sulfates are more prevalent in tissues. nih.govsci-hub.se Specifically, naringenin glucuronides have been identified in the liver and kidney. nih.gov The process involves the enzymatic action of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). uliege.be This extensive metabolism signifies a first-pass effect at the gut wall and in the liver. researchgate.net
Interactive Data Table: Major Naringenin Metabolites in Rats
| Metabolite Type | Primary Location Found |
|---|---|
| Naringenin Glucuronides | Plasma, Liver, Kidney |
| Naringenin Sulfates | Liver, Spleen, Heart, Brain |
Enterohepatic Recirculation and Excretion Patterns
The metabolites of this compound, particularly the glucuronide conjugates, are subject to enterohepatic recirculation. kau.edu.sanih.gov This process involves the excretion of metabolites into the bile, their subsequent hydrolysis back to the aglycone by gut microflora, and reabsorption into circulation. nih.gov This recirculation can contribute to a prolonged presence of naringenin metabolites in the body and may be responsible for the double-peak phenomenon observed in plasma concentration-time curves. kau.edu.sa
In rats, naringenin glucuronides are observed in the bile, while naringenin sulfates are not detected, suggesting that glucuronides are the primary form for biliary excretion. jmb.or.kr The efflux of these conjugates back into the intestinal lumen is mediated by transporters like MRP2. jmb.or.kr
Excretion of naringenin and its metabolites occurs through both urine and feces. nih.govfrontiersin.org In rats administered this compound, the total urinary recovery of naringenin was approximately 31% of the ingested dose after a single meal. physiology.org The primary metabolites found in urine are glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net Unabsorbed naringenin and its metabolites that reach the colon are further broken down by gut microbiota into smaller phenolic compounds, which are then excreted. nih.gov Studies in aged rats showed that after oral administration of naringin, unmetabolized naringin was barely detectable in urine and feces, indicating extensive metabolism. frontiersin.org The predominant metabolites in urine were naringenin, hippuric acid, and 3-(4'-hydroxyphenyl)propionic acid. frontiersin.org
Distribution to Target Tissues and Organs in Animal Models
Following absorption and systemic circulation, the metabolites of this compound are distributed to various tissues and organs. nih.govnih.govfrontiersin.org The distribution pattern can vary depending on the specific metabolite.
In rats, after repeated oral dosing of naringin, naringenin sulfates were found to be the principal metabolites in several tissues. nih.gov The highest concentration of naringenin sulfates was detected in the liver, followed by the spleen, heart, brain, and kidney. nih.gov Naringenin glucuronides were present in the liver and kidney but were not detected in the spleen, heart, or brain. nih.gov This suggests that while glucuronides are major circulating forms, sulfates may be the predominant form within many target tissues. nih.govjmb.or.kr
Studies in aged rats also showed wide distribution of naringin and its primary metabolite, naringenin, in the gastrointestinal tract, liver, kidney, lung, and trachea. nih.govfrontiersin.org The accumulation of total naringenin was highest in the liver, followed by the kidney, lung, trachea, heart, fat, spleen, muscle, and brain. nih.govfrontiersin.org The presence of naringenin metabolites in the brain indicates their ability to cross the blood-brain barrier. nih.govjmb.or.kr
Interactive Data Table: Tissue Distribution of Naringenin Metabolites in Rats
| Tissue/Organ | Predominant Metabolite(s) |
|---|---|
| Liver | Naringenin Sulfates, Naringenin Glucuronides |
| Spleen | Naringenin Sulfates |
| Heart | Naringenin Sulfates |
| Brain | Naringenin Sulfates |
| Kidney | Naringenin Glucuronides, Naringenin Sulfates |
| Lung | Naringenin |
| Trachea | Naringenin |
Role of Naringenin 7 O Glucoside in Plant Biology and Physiology
Occurrence and Distribution in Various Plant Species and Tissues
Naringenin-7-O-glucoside is found across a diverse range of plant species, with a notable prevalence in citrus fruits and certain other economically important plants. mdpi.comnih.gov In citrus species, it is a key component of the flavonoid profile, although its concentration can differ depending on the species, variety, and stage of fruit development. oup.com For instance, it is present in immature citrus fruits. nih.gov
Beyond the citrus genus, this compound has been identified in tomatoes (Lycopersicon esculentum), where it is one of several flavonoids detected in the flesh of ripe fruits. mdpi.comnih.gov Research on genetically modified tomatoes has shown that the levels of this compound can be significantly increased along with other flavonoids. mdpi.com
The compound is also notably present in the dormant flower buds of peach trees (Prunus persica), where its concentration fluctuates throughout the dormancy period. oup.comnih.govresearchgate.net Its occurrence has also been reported in other plants, including the parasitic plants Aeginetia indica and Orobanche minor, as well as in Crotalaria assamica and Cuscuta reflexa. nih.govkahaku.go.jp In longzi black barley, the concentration of this compound has been observed to decrease during the initial stages of germination and then increase in the later stages. mdpi.com
The distribution of this compound is not uniform within the plant. Different tissues can accumulate varying amounts of this compound. In peach buds, for example, it is considered a key regulatory chemical. researchgate.net In citrus fruits, the distribution of related flavonoid glycosides varies between the peel, pulp, and juice. oup.com The localization of these compounds within specific tissues is often linked to their physiological roles, such as defense against pathogens or regulation of growth.
The following table provides a summary of plant species and tissues where this compound has been identified.
| Plant Species | Common Name | Tissue/Organ | Reference |
| Prunus persica | Peach | Dormant flower buds | oup.comnih.govresearchgate.net |
| Lycopersicon esculentum | Tomato | Fruit (flesh) | mdpi.comnih.gov |
| Citrus spp. | Citrus fruits | Immature fruits | nih.gov |
| Aeginetia indica | - | Flowers, Aerial parts | kahaku.go.jp |
| Orobanche minor | - | Aerial parts | kahaku.go.jp |
| Crotalaria assamica | - | - | nih.gov |
| Cuscuta reflexa | - | - | nih.gov |
| Hordeum vulgare L. | Longzi Black Barley | Germinating seeds | mdpi.com |
| Dracocephalum rupestre | - | - | nih.gov |
| Pinus spp. | Pine | - | finegardening.com |
Physiological Functions in Plant Growth and Development (e.g., Dormancy Regulation)
This compound has been identified as a significant player in the regulation of plant growth and development, with its role in dormancy being a key example. oup.comnih.gov In dormant peach buds, prunin (B191939) has been found to act as a growth inhibitor. oup.comnih.govresearchgate.net
Research has shown a distinct quantitative pattern of this compound in peach buds throughout their dormant period. High levels are observed in the late summer, followed by a sharp decrease in autumn. oup.comnih.gov The concentration continues to decline moderately during the winter, reaching its lowest point near the time of bud swell in the spring. oup.comnih.gov Interestingly, two periods of reaccumulation of prunin in October and January coincide with two periods of arrested growth in the resting bud. oup.comnih.gov This suggests a direct correlation between higher concentrations of this compound and the inhibition of growth processes.
It has been proposed that this compound may act as a precursor for its aglycone, naringenin (B18129), which also accumulates in resting buds in the autumn. oup.comnih.gov The interplay between the glucoside (prunin) and the aglycone (naringenin), potentially regulated by the enzyme β-glucosidase, could form a regulatory system within the dormant bud. oup.comnih.gov This system may be crucial for maintaining dormancy and preventing premature growth during unfavorable conditions.
Contribution to Plant Defense Mechanisms Against Biotic and Abiotic Stress
This compound is an integral part of the plant's defense arsenal, contributing to protection against both living (biotic) and non-living (abiotic) environmental stressors. oup.com Flavonoids, in general, are well-known for their roles in plant defense, and this compound is no exception. oup.comnih.gov
Biotic Stress:
Plants produce and accumulate flavonoids in response to pathogen attacks. oup.com this compound and its aglycone, naringenin, are involved in these defense responses. For instance, flavonoids can act as signaling molecules in plant-microbe interactions. nih.gov Naringenin can stimulate the colonization of wheat roots by beneficial bacteria like Azorhizobium caulinodans. nih.gov In interactions with symbiotic nitrogen-fixing bacteria, flavonoids like naringenin can induce the expression of nodulation genes in some Rhizobium species. nih.gov
Conversely, these compounds can also act as deterrents or inhibitors to harmful organisms. Naringenin procyanidin (B600670) has been shown to inhibit the development of the aphid Aphis craccivora. nih.gov The accumulation of flavonoid glycosides is often observed in plants infected with diseases. For example, citrus fruits infected with Huanglongbing (HLB) show elevated concentrations of flavonoids, including the related compound narirutin (B1676964) (naringenin-7-O-rutinoside). oup.com This suggests a role for these compounds in the plant's defense response to the disease.
Abiotic Stress:
This compound also plays a role in helping plants cope with abiotic stresses such as drought, salinity, and temperature fluctuations. mdpi.com The levels of this compound can change in response to these environmental challenges.
For example, studies on Salix purpurea (purple willow) have shown that heat drying at high temperatures leads to a reduction in the amount of this compound in the leaves. mdpi.com This indicates its involvement in the plant's response to heat stress.
In the context of drought and salinity, the response can be more complex and species-dependent. In transgenic tobacco plants overexpressing a key enzyme in the flavonoid pathway, an increased concentration of naringenin and its glycosides was associated with enhanced tolerance to drought stress. mdpi.com Research on Medicago truncatula has shown that a specific β-glucosidase enzyme can hydrolyze flavonoid-7-O-glucosides, including that of naringenin. wiley.com Overexpression of the gene for this enzyme led to increased antioxidant activity and conferred drought and salt tolerance. wiley.com This suggests that the conversion of this compound to its aglycone may be a crucial step in the stress response.
Furthermore, the accumulation of the flavanone (B1672756) prunin (this compound) has been observed as an indicator of stress in incompatible graftings of cherry species, where its accumulation is linked to increased membrane permeability. ishs.org Nutrient deficiencies, such as iron and calcium deficiency, can also lead to an accumulation of prunin in callus tissue. ishs.org Exogenous application of naringenin has been shown to alleviate the negative effects of osmotic and salinity stress in common bean (Phaseolus vulgaris) by regulating photosynthesis and antioxidant systems. frontiersin.org While this study used the aglycone, it points to the protective potential of the naringenin structure, for which this compound serves as a natural precursor and storage form in plants. oup.comnih.gov
The following table summarizes the role of this compound in plant defense.
| Stress Type | Specific Stressor | Plant Response involving this compound | Reference |
| Biotic | Pathogen infection (general) | Accumulation of flavonoid glycosides as a defense response. | oup.com |
| Insect herbivory (Aphis craccivora) | Naringenin procyanidin (related compound) inhibits insect development. | nih.gov | |
| Symbiotic bacteria (Rhizobium) | Naringenin (aglycone) acts as a signaling molecule to induce nodulation genes. | nih.gov | |
| Abiotic | Drought | Increased levels of naringenin and its glycosides in transgenic tobacco linked to tolerance. Hydrolysis to aglycone by β-glucosidase in Medicago truncatula confers tolerance. | mdpi.comwiley.com |
| Salinity | Hydrolysis to aglycone by β-glucosidase in Medicago truncatula confers tolerance. | wiley.com | |
| Heat | Levels decrease in Salix purpurea leaves under heat drying. | mdpi.com | |
| Graft incompatibility | Accumulation indicates stress in incompatible cherry grafts. | ishs.org | |
| Nutrient deficiency (Fe, Ca) | Accumulation in callus tissue. | ishs.org |
Advanced Research Directions and Future Perspectives
Comprehensive Omics Integration for Systems-Level Understanding
Future research will increasingly rely on the integration of multiple "omics" technologies to build a comprehensive, systems-level understanding of how Naringenin-7-O-glucoside interacts with biological systems. mdpi.commdpi.com A multi-omics approach, combining transcriptomics, proteomics, and metabolomics, can reveal the complex interplay between genes, proteins, and metabolites following exposure to the compound. mdpi.com
For instance, integrated metabolomic and transcriptomic analyses have been successfully used to elucidate the biosynthesis and regulation of flavonoids in various plants. nih.govfrontiersin.org By applying these techniques, researchers can identify not only the direct targets of this compound but also the downstream ripple effects on entire metabolic and signaling pathways. mdpi.comfrontiersin.org This approach can uncover novel mechanisms of action and provide a more holistic view of its physiological effects, moving beyond the study of single targets to understanding its impact on complex biological networks. mdpi.com Such studies could map how the compound influences cellular processes like energy metabolism, oxidative stress responses, and inflammatory cascades on a global scale. qiagen.com
Computational Biology and Molecular Modeling Studies
Computational biology, particularly molecular docking and molecular dynamics (MD) simulations, offers powerful tools for predicting and analyzing the interactions between this compound and its protein targets at an atomic level. frontiersin.org These in silico methods are crucial for identifying potential binding sites, predicting binding affinities, and understanding the stability of the compound-protein complex, thereby guiding further experimental validation. frontiersin.orgphcog.com
A recent study utilized molecular docking and MD simulations to investigate the potential of this compound (N7G) against protein targets relevant to COVID-19-induced lung pathology. chemrxiv.org The research demonstrated stable complex formation with Matrix Metalloproteinase-7 (MMP7) and Serpin Family E Member 1 (SERPINE1). chemrxiv.org N7G was shown to bind tightly to the inhibitor site of SERPINE1 and occupy the zinc-binding catalytic site of MMP7, suggesting effective inhibitory potential. chemrxiv.org Similar computational studies have been performed on its aglycone, naringenin (B18129), and its parent glycoside, naringin (B1676962), to explore interactions with a wide range of targets, from antioxidant enzymes to proteins involved in cancer and metabolic diseases. frontiersin.orgnih.gov These computational approaches are invaluable for prioritizing targets and generating hypotheses for subsequent mechanistic studies.
| Compound | Protein Target | Key Finding | Binding Affinity / Glide Score | Source |
|---|---|---|---|---|
| This compound (N7G) | MMP7 | Stable complex formation; N7G occupies the zinc binding catalytic site. | Not specified | chemrxiv.org |
| This compound (N7G) | SERPINE1 | Stable complex formation; N7G binds tightly to the inhibitor site. | Not specified | chemrxiv.org |
| Naringenin | APOB | Identified as a key regulatory target for hyperlipidemia. | -7.7 kcal/mol | frontiersin.org |
| Naringenin (R-NG) | Catalase | Strong binding affinity suggesting antioxidant mechanism. | -10.8 kcal/mol | nih.gov |
| Naringenin-7-O-glucuronide | STAT3 | Potential probability of binding. | -7.9 kcal/mol | researchgate.net |
| Naringin | JAK-2 | Demonstrated promising binding affinity. | -8.5 kcal/mol | phcog.com |
Development of Novel Derivatizations and Analogs for Enhanced Biological Efficacy
While this compound possesses notable biological activities, its therapeutic potential can be limited by factors such as poor water solubility or bioavailability. nih.gov A significant area of future research involves the chemical synthesis of novel derivatives and analogs to overcome these limitations and enhance biological efficacy. nih.govmdpi.com By strategically modifying the core structure, chemists can improve its pharmacokinetic properties and potency.
Examples of such modifications include the creation of O-alkyl derivatives and oximes of the parent compound naringenin, which have shown promising antimicrobial and anticancer activities. nih.govmdpi.com Another approach involves esterification, such as the synthesis of a prunin (B191939) 6″-O-lauroyl ester, which can alter the compound's lipophilicity and potentially its interaction with biological membranes and targets. ebi.ac.uk Similarly, the synthesis of senecioic acid ester derivatives of naringenin has been explored to create more lipophilic compounds with enhanced antioxidant and anti-inflammatory properties. mdpi.com These derivatization strategies aim to produce new chemical entities with superior drug-like characteristics, paving the way for more effective therapeutic applications. mdpi.com
Exploration of this compound in Combination Therapies in Preclinical Settings
The future of many therapeutic agents lies in combination therapies, where multiple compounds are used synergistically to achieve a greater effect than any single agent alone. nih.govmdpi.com Preclinical studies are beginning to explore the potential of this compound in such regimens, particularly in oncology.
One promising strategy involves using the compound to mitigate the toxic side effects of conventional chemotherapy. For example, this compound has been shown to have protective effects against doxorubicin-induced apoptosis in cardiomyocytes, suggesting it could help prevent the cardiotoxicity associated with this widely used anticancer drug. researchgate.net Furthermore, research on its aglycone, naringenin, has demonstrated synergistic antiproliferative effects when combined with other flavonoids like quercetin (B1663063) or with chemotherapy agents such as doxorubicin (B1662922) in breast cancer cell lines. mdpi.comnih.gov These findings suggest that this compound could be a valuable component of multi-drug strategies, potentially allowing for lower doses of cytotoxic drugs, reducing side effects, and overcoming drug resistance. nih.govmdpi.com
Mechanistic Investigations of Novel Biological Targets
Identifying and validating the specific molecular targets of this compound is fundamental to understanding its mechanism of action and therapeutic applications. While research is ongoing, recent studies have begun to pinpoint novel biological targets. Computational studies have identified MMP7 and SERPINE1 as direct targets, with potential implications for treating inflammatory lung conditions. chemrxiv.org The same research suggested that this compound may modulate crucial signaling pathways involved in immune response and inflammation, such as the HIF-1, AGE-RAGE, and IL-17 pathways. chemrxiv.org
Future investigations will likely expand on these findings and explore other targets identified for the closely related naringenin. These include proteins and pathways involved in cancer progression, such as the tumor suppressor p53 and the estrogen receptor alpha (ERα) in breast cancer stem cells, and key inflammatory mediators like COX-2 and the NF-κB signaling pathway. nih.govmdpi.comulster.ac.uk By elucidating these molecular interactions, researchers can better define the therapeutic scope of this compound and identify the patient populations most likely to benefit from its use.
Q & A
Q. What experimental models are commonly used to study N7G’s cardioprotective effects against doxorubicin (DOX)-induced toxicity?
N7G’s cardioprotective effects are primarily studied using H9c2 rat cardiomyocytes exposed to DOX. Key methodologies include:
- Cell viability assays : MTT assay to measure proliferation and Trypan blue exclusion to confirm viability .
- Membrane integrity markers : Lactate dehydrogenase (LDH) and creatine kinase (CK) leakage assays to quantify DOX-induced membrane damage .
- ROS detection : Fluorescent probes like CM-H2DCFDA to measure intracellular reactive oxygen species (ROS) levels .
Q. How is N7G’s antioxidant activity evaluated in vitro?
Antioxidant mechanisms are assessed via:
Q. What methods are used to confirm N7G’s impact on intracellular calcium homeostasis?
-
Fluorescent calcium indicators : Fura-2/AM is employed to measure intracellular Ca²⁺ concentration. Calculations use the formula:
where is the fluorescence ratio, and is the dissociation constant .
Advanced Research Questions
Q. What signaling pathways mediate N7G’s protection against DOX-induced cardiotoxicity?
N7G activates the ERK1/2-Nrf2-HO-1 pathway :
- ERK1/2 phosphorylation : Detected via Western blot using phospho-specific antibodies .
- Nrf2 nuclear translocation : Confirmed through immunofluorescence or subcellular fractionation followed by Western blot .
- HO-1 induction : Quantified via qPCR or ELISA to assess downstream antioxidant enzyme expression .
Q. How does N7G modulate apoptosis in cancer cells, and what techniques validate this?
In triple-negative breast cancer (TNBC) models (e.g., MDA-MB-231):
- Apoptosis assays : DNA fragmentation analysis (TUNEL assay) and flow cytometry with Annexin V/PI staining .
- Gene expression profiling : qPCR or RNA sequencing to detect downregulation of EGFR and pro-survival genes .
Q. What computational methods predict N7G’s bioactivity in metabolic disorders?
- Molecular docking studies : Used to simulate N7G’s binding affinity to targets like α-amylase or PPARγ. Software like AutoDock Vina evaluates binding energies and interaction patterns .
- Pathway analysis : Tools like KEGG or STRING identify enriched pathways (e.g., PI3K/Akt for antidiabetic effects) .
Q. How do researchers address discrepancies between in vitro and in vivo efficacy of N7G?
- Dose-response validation : In vitro studies (5–80 μM) are compared to pharmacokinetic data from animal models to assess bioavailability .
- Translatability markers : Biomarkers like serum LDH/CK and cardiac tissue HO-1 levels are measured in rodents to confirm cardioprotective mechanisms observed in H9c2 cells .
Q. What advanced techniques confirm N7G’s role in gene regulation?
- Chromatin immunoprecipitation (ChIP) : Validates Nrf2 binding to antioxidant response elements (ARE) in target genes like HO-1 .
- CRISPR/Cas9 knockout models : Nrf2- or ERK1/2-deficient H9c2 cells are used to confirm pathway specificity .
Methodological Considerations
Q. How is N7G’s purity validated for experimental use?
- HPLC analysis : ≥99% purity is confirmed using C18 columns with UV detection (λ = 280 nm) .
- Mass spectrometry : LC-MS/MS verifies molecular identity (C21H22O10; [M+H]⁺ = 435.12) .
Q. What controls are essential in N7G treatment experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
